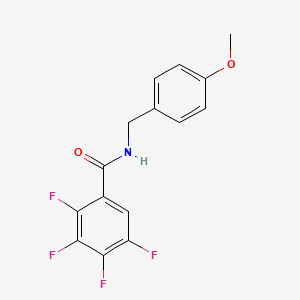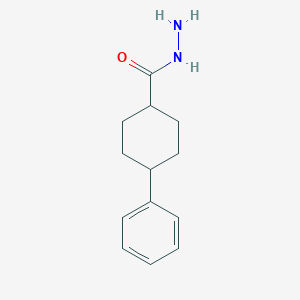
N'-(2-phenylacetyl)cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-phenylacetyl)cyclohexanecarbohydrazide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of cyclohexanecarbohydrazide, and its chemical structure is characterized by the presence of a phenylacetyl group attached to the cyclohexanecarbohydrazide molecule.
Mecanismo De Acción
The exact mechanism of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is not fully understood. However, it is believed to act through several pathways, including the modulation of neurotransmitter systems such as GABA and glutamate. N'-(2-phenylacetyl)cyclohexanecarbohydrazide may also have an effect on the release of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to reduce levels of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that it is relatively easy to synthesize and purify, making it readily available for scientific research. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to have low toxicity in animal models, which makes it a safe option for laboratory experiments. However, one limitation of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that its exact mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on N'-(2-phenylacetyl)cyclohexanecarbohydrazide. One area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanisms of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N'-(2-phenylacetyl)cyclohexanecarbohydrazide can be achieved through several methods, including the reaction of cyclohexanecarbohydrazide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of cyclohexanecarbohydrazide with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to yield high purity and high yield of N'-(2-phenylacetyl)cyclohexanecarbohydrazide.
Aplicaciones Científicas De Investigación
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(11-12-7-3-1-4-8-12)16-17-15(19)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPMBCQMBRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)




![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)
